

Doripenem Clinical Trial Outcomes: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **doripenem**, a broad-spectrum carbapenem antibiotic, against other antibacterial agents. The data presented is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) to offer an objective overview of its efficacy and safety in treating various serious infections.

Comparative Efficacy and Safety of Doripenem

Doripenem has been extensively studied for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia, including ventilator-associated pneumonia (VAP). Meta-analyses consistently demonstrate that **doripenem** has a similar clinical and microbiological success rate compared to other carbapenems and relevant comparator antibiotics.

While generally well-tolerated, some studies have noted a numerically higher but not statistically significant incidence of adverse events and all-cause mortality with **doripenem** compared to comparators. Notably, a clinical trial for VAP was terminated early due to safety concerns, leading to a US Food and Drug Administration (FDA) label change highlighting an increased risk of death in VAP patients.

Doripenem in Complicated Intra-Abdominal Infections (cIAI)



Meta-analyses indicate that **doripenem** is as effective as other carbapenems, such as meropenem and imipenem, for the treatment of cIAI.

Doripenem in Complicated Urinary Tract Infections (cUTI)

For cUTI, **doripenem** has been shown to have a higher clinical success rate compared to levofloxacin. A systematic review and meta-analysis estimated the microbiological eradication rate for **doripenem** in cUTI to be 81%.

Doripenem in Nosocomial Pneumonia (including VAP)

In the treatment of nosocomial pneumonia, meta-analyses have found that **doripenem** has similar clinical and microbiological cure rates, as well as all-cause mortality, when compared to other antimicrobial agents like imipenem/cilastatin, meropenem, and piperacillin/tazobactam. However, one meta-analysis of five clinical studies reported clinical cure rates of 60.7% for **doripenem** and 57.3% for comparators in patients with hospital-acquired pneumonia (HAP) and VAP.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of **doripenem** with comparator antibiotics across different infection types.

Table 1: Clinical and Microbiological Outcomes of **Doripenem** vs. Comparators (Overall Infections)



Outcome	Doripenem vs. Comparators	Odds Ratio (95% CI)	p-value	Reference
Clinical Success Rate	Similar	1.15 (0.79–1.66)		_
Microbiological Eradication Rate	Similar	1.08 (0.86–1.36)		
Adverse Events	Similar	0.98 (0.83–1.17)		-
All-Cause Mortality	Similar	1.08 (0.77–1.51)	0.67	

Table 2: Clinical Outcomes of **Doripenem** vs. Comparators by Infection Type

Infection Type	Outcome	Doripenem vs. Comparators	Odds Ratio (95% CI)	Reference
Pneumonia	Clinical Success Rate	Similar	0.84 (0.46–1.53)	_
Complicated Intra-Abdominal Infections	Clinical Success Rate	Similar	1.00 (0.57–1.72)	
Complicated Urinary Tract Infections	Clinical Success Rate	Higher	1.89 (1.13–3.17)	_

Experimental Protocols

The following are detailed methodologies from key randomized controlled trials cited in the meta-analyses.

Complicated Intra-Abdominal Infection (cIAI) Trial Protocol (Doripenem vs. Meropenem)

• Study Design: A prospective, multicenter, double-blind, noninferiority study.



- Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention.
- Intervention:
 - Doripenem: 500 mg administered intravenously every 8 hours.
 - Meropenem: 1 g administered intravenously every 8 hours.
- Treatment Duration: A minimum of 9 doses of IV therapy, with the option to switch to oral amoxicillin/clavulanate for a total of 5 to 14 days of antibacterial therapy, based on clinical improvement.
- · Primary Efficacy Endpoints:
 - Clinical cure rate in the microbiologically evaluable population at the test-of-cure visit (21-60 days after completion of therapy).
 - Clinical cure rate in the microbiological modified intent-to-treat (mMITT) population.
- Noninferiority Margin: The lower limit of the 2-sided 95% confidence interval for the difference in clinical cure rates was > -15%.

Complicated Urinary Tract Infection (cUTI) Trial Protocol (Doripenem vs. Levofloxacin)

- Study Design: A prospective, multicenter, double-blind, randomized controlled trial.
- Patient Population: Adult patients with a diagnosis of complicated lower UTI or pyelonephritis.
- Intervention:
 - Doripenem: 500 mg administered intravenously every 8 hours.
 - Levofloxacin: 250 mg administered intravenously every 24 hours.



- Treatment Duration: After a minimum of 3 days of IV therapy, patients could be switched to oral levofloxacin to complete a 10-day course.
- Primary Efficacy Endpoint: Microbiological cure rate at the test-of-cure visit (5-11 days after the last dose of antibiotic).

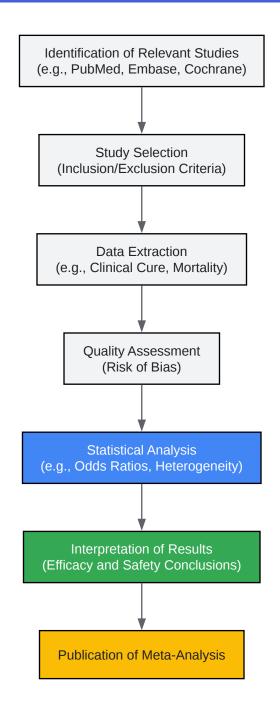
Ventilator-Associated Pneumonia (VAP) Trial Protocol (Doripenem vs. Imipenem-Cilastatin)

- Study Design: A prospective, double-blind, randomized trial.
- Patient Population: Adult patients with microbiologically confirmed late-onset VAP.
- Intervention:
 - Doripenem: 1 g administered as a four-hour infusion every 8 hours for a fixed 7-day course.
 - Imipenem-Cilastatin: 1 g administered as a one-hour infusion every 8 hours for a fixed 10day course.
- Primary Efficacy Endpoint: Clinical cure rate at the end of therapy in the microbiological intent-to-treat (MITT) population.
- Note: This study was stopped prematurely due to safety concerns in the **doripenem** arm.

Visualizations

The following diagrams illustrate key concepts related to the meta-analysis of **doripenem** clinical trials.

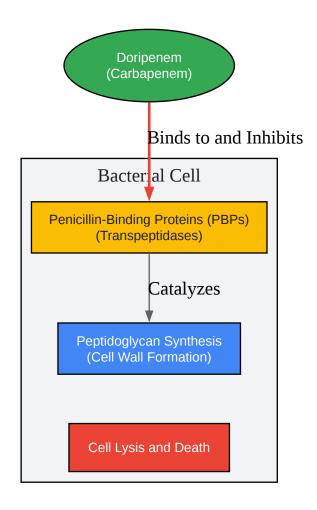




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Workflow of a clinical trial meta-analysis.





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Mechanism of action of doripenem.

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